alpha1A-AR Degrader 9c
Description
Significance of Alpha-1 Adrenergic Receptor Subtypes in Mammalian Physiology and Research
Alpha-1 adrenergic receptors (α1-ARs) are a class of G protein-coupled receptors (GPCRs) that are crucial for regulating the sympathetic nervous system. frontiersin.orgahajournals.org These receptors respond to the catecholamines norepinephrine (B1679862) and epinephrine, playing a key role in a wide range of physiological processes. frontiersin.org There are three main subtypes of α1-ARs: α1A, α1B, and α1D. wikipedia.org While they all bind to the same natural ligands, they often trigger different signaling pathways within cells, leading to distinct physiological effects. frontiersin.org
The α1A-AR subtype, in particular, is a primary regulator of vascular smooth muscle contraction, which is essential for maintaining blood pressure. frontiersin.org Beyond its cardiovascular roles, the α1A-AR is also involved in neurotransmission, potentially influencing cognitive functions. frontiersin.org Research has also implicated α1-ARs in cardiac hypertrophy, where the heart muscle enlarges, and in protecting the heart during ischemic events. frontiersin.orgahajournals.org The diverse and critical functions of α1-AR subtypes make them important targets for therapeutic intervention in various diseases.
Principles and Advancements in Targeted Protein Degradation (TPD) Technologies
Targeted protein degradation (TPD) represents a paradigm shift in how scientists approach disease treatment. revvity.com Unlike traditional drugs that inhibit the function of a protein, TPD technologies aim to completely remove the target protein from the cell. revvity.comacs.org This is achieved by hijacking the cell's own natural protein disposal machinery, primarily the ubiquitin-proteasome system (UPS). nih.govnih.gov
The UPS is a complex cellular system responsible for identifying and breaking down damaged or unnecessary proteins. nih.gov TPD technologies utilize small molecules to tag a specific protein of interest for destruction by the UPS. researchgate.net This approach offers several potential advantages over conventional inhibitors. Because they act catalytically, a single degrader molecule can trigger the destruction of multiple target protein molecules, potentially leading to a more potent and sustained therapeutic effect at lower doses. portlandpress.comcreative-biolabs.com Furthermore, TPD can target proteins that have been considered "undruggable" by traditional methods because it doesn't require binding to a specific active site to exert its effect. revvity.com
Recent advancements in TPD have expanded beyond the UPS to include other cellular degradation pathways like the lysosomal system, further broadening the range of proteins that can be targeted. mdpi.com
Definition and Mechanism Distinctions of Proteolysis-Targeting Chimeras (PROTACs)
Proteolysis-targeting chimeras (PROTACs) are a prominent class of TPD molecules. nih.govwikipedia.org These are heterobifunctional molecules, meaning they have two distinct active ends connected by a chemical linker. wikipedia.orgthermofisher.com One end of the PROTAC is designed to bind to the specific protein of interest (the target), while the other end binds to an E3 ubiquitin ligase, a key component of the UPS. wikipedia.orgrsc.org
By simultaneously binding to both the target protein and the E3 ligase, the PROTAC brings them into close proximity, forming a ternary complex. portlandpress.comrsc.org This induced proximity tricks the E3 ligase into marking the target protein with ubiquitin, a small protein that acts as a "tag" for degradation. portlandpress.comrsc.org The poly-ubiquitinated protein is then recognized and destroyed by the proteasome, the cell's protein disposal unit. wikipedia.orgrsc.org A key feature of PROTACs is that they are not consumed in this process and can be recycled to degrade additional target protein molecules. wikipedia.org
Rationale for the Strategic Development of Targeted Degraders for G Protein-Coupled Receptors (GPCRs), Specifically the Alpha-1A Adrenergic Receptor
G protein-coupled receptors (GPCRs) are a vast and diverse family of cell surface receptors that are involved in nearly every physiological process, making them one of the most important classes of drug targets. creative-biolabs.comnih.gov In fact, a significant portion of currently approved drugs act on GPCRs. nih.gov However, developing drugs for GPCRs can be challenging.
Targeted degradation of GPCRs, such as the alpha-1A adrenergic receptor, offers a novel therapeutic strategy. nih.govnih.gov For conditions where the simple inhibition of a GPCR is insufficient or leads to undesirable side effects, completely removing the receptor from the cell surface could provide a more profound and lasting therapeutic benefit. creative-biolabs.com
The development of the first small-molecule PROTACs capable of inducing the degradation of a GPCR, specifically the α1A-AR, marked a significant milestone in the field. nih.gov This breakthrough demonstrated the feasibility of applying TPD technology to this important class of membrane-bound proteins, opening up new avenues for drug discovery. nih.govmdpi.com The specific targeting of α1A-AR is particularly relevant for conditions like prostate cancer, where this receptor has been implicated in cell proliferation. nih.govmedchemexpress.com
alpha1A-AR Degrader 9c: A Closer Look
The compound This compound is a selective PROTAC designed to target the α1A-adrenergic receptor. medchemexpress.comtocris.comfishersci.ie It is a chimeric molecule constructed by linking the known α1-AR antagonist Prazosin (B1663645) to a ligand for the E3 ligase cereblon (CRBN), Pomalidomide , via a chemical linker. nih.govtocris.comrndsystems.com This design allows the molecule to simultaneously bind to the α1A-AR and the CRBN E3 ligase.
Key Research Findings:
Selective Degradation: Studies have shown that this compound selectively downregulates the levels of α1A-AR in cells, without affecting the levels of other α1-AR subtypes like α1B-AR and α1D-AR. tocris.comrndsystems.com
Mechanism of Action: The degradation of α1A-AR induced by compound 9c is attributed to the proteasomal degradation pathway. medchemexpress.com
Potency: The compound has demonstrated a half-maximal degradation concentration (DC50) of 2.86 µM and can achieve 94% degradation of the α1A-adrenoceptor at a concentration of 10 µM after 12 hours. tocris.comfishersci.ierndsystems.com
Antiproliferative Activity: In vitro studies have shown that this compound exhibits concentration-dependent antiproliferative activity in PC-3 prostate cancer cells, with a half-maximal inhibitory concentration (IC50) of 6.12 µM. medchemexpress.comtocris.comfishersci.ie
In Vivo Activity: The compound has also demonstrated antitumor activity in in vivo studies using PC-3 tumor xenografts in mice. medchemexpress.comtocris.comfishersci.ie
These findings highlight the potential of this compound as a novel therapeutic strategy, particularly for prostate cancer research. nih.govmedchemexpress.com
Interactive Data Table: Biological Activity of this compound
| Parameter | Value | Cell Line/Model | Reference |
| DC50 | 2.86 µM | HEK293 cells | medchemexpress.comtocris.comfishersci.ierndsystems.com |
| Max Degradation | 94% at 10 µM (12h) | HEK293 cells | tocris.comfishersci.ierndsystems.com |
| IC50 (Antiproliferative) | 6.12 µM | PC-3 prostate cancer cells | medchemexpress.comtocris.comfishersci.ie |
| In Vivo Efficacy | Tumor growth suppression | PC-3 tumor xenografts | medchemexpress.comtocris.comfishersci.ie |
Structure
2D Structure
Properties
Molecular Formula |
C38H43N11O11 |
|---|---|
Molecular Weight |
829.8 g/mol |
IUPAC Name |
2-[2-[2-[2-[4-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carbonyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |
InChI |
InChI=1S/C38H43N11O11/c1-56-28-18-23-25(19-29(28)57-2)41-38(43-33(23)39)47-10-8-46(9-11-47)36(54)26-20-48(45-44-26)12-13-58-14-15-59-16-17-60-21-31(51)40-24-5-3-4-22-32(24)37(55)49(35(22)53)27-6-7-30(50)42-34(27)52/h3-5,18-20,27H,6-17,21H2,1-2H3,(H,40,51)(H2,39,41,43)(H,42,50,52) |
InChI Key |
SFODRSARUJDQSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CN(N=N4)CCOCCOCCOCC(=O)NC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)N)OC |
Origin of Product |
United States |
Rational Design Principles and Synthetic Methodologies for Alpha1a Ar Degrader 9c
Conceptual Framework for Bifunctional Degrader Design Targeting Alpha1A-AR
The fundamental concept behind alpha1A-AR Degrader 9c lies in the PROTAC technology, which co-opts the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to eliminate a specific protein of interest (POI). mdpi.combiorxiv.org These heterobifunctional molecules are ingeniously constructed with three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. mdpi.combiochempeg.comfrontiersin.org
The mechanism of action involves the PROTAC molecule simultaneously binding to both the α1A-AR and an E3 ligase, thereby forming a ternary complex. frontiersin.org This proximity, induced by the degrader, facilitates the transfer of ubiquitin from the E3 ligase to the α1A-AR. The polyubiquitinated receptor is then recognized and degraded by the proteasome, leading to a reduction in its cellular levels. nih.govresearchgate.net This approach offers a distinct advantage over traditional inhibitors by physically removing the target protein rather than just blocking its activity. biorxiv.org
Identification and Selection of the Alpha1A-AR Ligand Moiety within Degrader 9c (e.g., Prazosin)
The efficacy of a PROTAC is critically dependent on the choice of a suitable ligand for the target protein. For this compound, the α-adrenoceptor antagonist Prazosin (B1663645) was selected as the warhead. tocris.comrndsystems.comtocris.com Prazosin is a well-characterized antagonist with a known affinity for α1-adrenergic receptors. researchgate.netprobes-drugs.org Specifically, the 4-amino-6,7-dimethoxy-2-(piperazin-l-yl)-quinazoline core of prazosin derivatives provides the necessary binding to α1-ARs. researchgate.net
The selection of Prazosin is strategic due to its established interaction with the α1A-AR, ensuring that the degrader molecule can effectively and selectively engage its target. This pre-existing knowledge of the ligand-receptor interaction provides a solid foundation for the rational design of the PROTAC.
Characterization and Incorporation of the E3 Ubiquitin Ligase Recruitment Moiety in Degrader 9c (e.g., Pomalidomide for Cereblon)
To hijack the UPS, this compound incorporates a ligand for an E3 ubiquitin ligase. In this case, Pomalidomide, a derivative of thalidomide, is utilized to recruit the Cereblon (CRBN) E3 ligase. tocris.comrndsystems.comtocris.com Cereblon is a component of the CUL4-RING E3 ubiquitin ligase (CRL4) complex and acts as a substrate receptor. frontiersin.orgbinasss.sa.cr
Pomalidomide and other immunomodulatory imide drugs (IMiDs) are known to bind to a specific hydrophobic pocket in Cereblon. researchgate.netnih.gov This binding event modulates the substrate specificity of the CRBN E3 ligase complex, enabling it to ubiquitinate proteins brought into its vicinity. frontiersin.orgbinasss.sa.cr By attaching Pomalidomide to the PROTAC, the degrader effectively directs the powerful machinery of the CRL4^CRBN^ complex towards the α1A-AR for degradation.
Design Considerations and Optimization of the Chemical Linker Connecting the Ligand Moieties in this compound
For this compound, the linker is comprised of a triazole connected to two ethylene (B1197577) glycol units. This specific linker architecture was likely the result of an optimization process to achieve the optimal distance and orientation between the α1A-AR and Cereblon for efficient ubiquitination. The final structure of this compound is a molecule with the formula C38H43N11O11 and a molecular weight of 829.83 g/mol . tocris.comrndsystems.comtocris.com
Synthetic Routes and Chemical Transformations Employed in the Production of this compound
The key final step would be the coupling of these two components via the linker. This often involves click chemistry, such as the formation of the triazole ring seen in the structure of Degrader 9c, or other robust and high-yield chemical reactions to connect the two active moieties. The final product would then undergo purification, typically by methods like High-Performance Liquid Chromatography (HPLC), to ensure a high degree of purity (≥98%). tocris.comrndsystems.comtocris.com
Research Findings and In Vitro Activity
This compound has demonstrated its efficacy and selectivity in preclinical studies. In HEK293 cells, it selectively downregulates the levels of α1A-adrenoceptors without affecting the α1B-AR and α1D-AR subtypes. tocris.comrndsystems.comtocris.com The degrader exhibits a half-maximal degradation concentration (DC50) of 2.86 µM and achieves 94% degradation of α1A-adrenoceptors at a concentration of 10 µM after 12 hours of treatment. tocris.comrndsystems.comtocris.commedchemexpress.com Furthermore, it has shown concentration-dependent antiproliferative activity in PC-3 prostate cancer cells with a half-maximal inhibitory concentration (IC50) of 6.12 µM. tocris.comrndsystems.commedchemexpress.com
Interactive Data Table: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Conditions | Reference |
| DC50 | 2.86 µM | HEK293 | - | tocris.comrndsystems.commedchemexpress.com |
| Max Degradation | 94% | HEK293 | 10 µM for 12 h | tocris.comrndsystems.com |
| IC50 | 6.12 µM | PC-3 | - | tocris.comrndsystems.commedchemexpress.com |
| Selectivity | Selective for α1A-AR | HEK293 | - | tocris.comrndsystems.com |
Molecular and Cellular Mechanism of Action of Alpha1a Ar Degrader 9c
Target Engagement of Alpha1A-AR by Degrader 9c: Binding Interaction and Specificity
The initial step in the mechanism of action of Alpha1A-AR Degrader 9c is its direct binding to the α1A-adrenergic receptor. This engagement is mediated by the Prazosin (B1663645) moiety of the degrader molecule, which is a known and selective antagonist for α1-adrenergic receptors. nih.govtocris.com The interaction is specific, allowing Degrader 9c to selectively target the α1A-AR subtype.
Research findings have demonstrated the high selectivity of Degrader 9c. In studies using HEK293 cells, the compound was shown to selectively downregulate the levels of α1A-AR without affecting the protein levels of the closely related α1B-AR and α1D-AR subtypes. tocris.comrndsystems.com This specificity is a crucial attribute, as it minimizes the potential for off-target effects that could arise from the degradation of other essential receptor subtypes. The degradation is also concentration-dependent. tocris.com
| Parameter | Value | Cell Line | Conditions |
| DC₅₀ (half-maximal degradation concentration) | 2.86 µM | HEK293 | Not specified |
| Maximum Degradation | 94% | HEK293 | 10 µM for 12 hours |
| Selectivity | Selective for α1A-AR | HEK293 | No degradation of α1B-AR or α1D-AR observed |
| Data derived from studies on the biological activity of this compound. tocris.comrndsystems.commedchemexpress.commedchemexpress.com |
Ternary Complex Formation: Co-Recruitment of Alpha1A-AR and E3 Ubiquitin Ligase (Cereblon) by Degrader 9c
Following target engagement, the primary function of the bifunctional Degrader 9c is to act as a molecular bridge, inducing proximity between the α1A-AR protein and the Cereblon (CRBN) E3 ubiquitin ligase. nih.gov This co-recruitment results in the formation of a key transient structure known as the ternary complex, consisting of α1A-AR, Degrader 9c, and the CRBN E3 ligase. nih.govnih.gov The formation of this complex is the foundational event that brings the enzymatic machinery of the E3 ligase close to the target protein, a prerequisite for the subsequent ubiquitination process. nih.gov
The formation and stability of the ternary complex are critical for the efficiency of a PROTAC degrader. nih.gov The characterization of this induced proximity typically involves a suite of biophysical and biochemical techniques. While specific published studies detailing the comprehensive biophysical characterization of the ternary complex formed by Degrader 9c are not widely available, the standard methods used to investigate such complexes include:
Surface Plasmon Resonance (SPR): To measure the binding affinities and kinetics of the individual components and the assembled ternary complex.
Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding, providing insight into the driving forces of complex formation.
Förster Resonance Energy Transfer (FRET): To confirm the proximity of the target protein and the E3 ligase in a cellular context.
X-ray Crystallography or Cryo-Electron Microscopy (Cryo-EM): To provide a high-resolution structural view of the ternary complex, revealing the precise interactions at the molecular level.
The stability and efficiency of the ternary complex are governed by several molecular factors. nih.gov A critical element is the nature of the linker connecting the target-binding ligand (Prazosin) and the E3-binding ligand (Pomalidomide). nih.govmdpi.com The length, rigidity, and chemical composition of the linker are optimized to ensure a favorable orientation of α1A-AR and Cereblon, which facilitates effective ubiquitination. mdpi.com
Ubiquitination Cascade Initiation by this compound
The successful formation of the α1A-AR-Degrader 9c-Cereblon ternary complex initiates the enzymatic cascade of ubiquitination. nih.govnih.gov Cereblon, as the substrate receptor of the E3 ligase complex, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein, α1A-AR. mdpi.commdpi.com
The E3 ligase does not just attach a single ubiquitin molecule; it catalyzes the formation of a polyubiquitin (B1169507) chain on one or more surface-exposed lysine (B10760008) residues of the α1A-AR protein. mdpi.com This process involves the sequential transfer of multiple ubiquitin molecules, which are linked together to form a chain. This polyubiquitin chain serves as a recognition signal for the cell's primary protein degradation machinery. mdpi.com
The degradation of α1A-AR induced by Degrader 9c is directly attributable to the Ubiquitin-Proteasome System (UPS). nih.govmedchemexpress.com The polyubiquitin chain attached to α1A-AR acts as a flag, marking the receptor for destruction. mdpi.com The 26S proteasome, a large multi-protein complex, recognizes this polyubiquitin signal. It then unfolds the tagged α1A-AR protein and proteolytically cleaves it into small peptides, thereby eliminating the receptor from the cell. mdpi.comnih.gov This process is catalytic, as Degrader 9c is released after the degradation of the target and can proceed to induce the degradation of another α1A-AR molecule.
Substoichiometric and Catalytic Nature of this compound Function
A key feature of PROTACs, including this compound, is their ability to function in a catalytic manner. Unlike traditional small-molecule inhibitors that operate on an occupancy-driven model requiring a 1:1 stoichiometric relationship with their target, PROTACs utilize an event-driven mechanism. frontiersin.org This means that a single molecule of degrader 9c can induce the degradation of multiple α1A-AR molecules.
The catalytic cycle proceeds as follows:
Ternary Complex Formation: this compound first binds to both the α1A-adrenergic receptor and an E3 ubiquitin ligase, forming a ternary complex.
Ubiquitination: The proximity induced by the degrader allows the E3 ligase to efficiently transfer ubiquitin molecules to the α1A-AR, tagging it for destruction.
Dissociation and Re-engagement: Once the receptor is ubiquitinated, the degrader 9c molecule dissociates from the complex and is free to bind to another α1A-AR and E3 ligase, thereby initiating a new cycle of degradation. portlandpress.comdundee.ac.uk
This regenerative cycle allows for the degradation of a substantial number of target protein molecules with a much smaller amount of the PROTAC. nih.govnanotempertech.com Consequently, this compound can be effective at substoichiometric concentrations relative to its target protein. portlandpress.comdundee.ac.uk This catalytic activity is a significant advantage of PROTAC technology, as it can lead to a more profound and sustained reduction of the target protein at lower compound concentrations. frontiersin.orgnanotempertech.com
Evidence for Proteasome-Dependent Degradation of Alpha1A-AR (e.g., Inhibition by Proteasome Blockers)
The degradation of the α1A-adrenergic receptor induced by compound 9c is dependent on the ubiquitin-proteasome system (UPS). As a PROTAC, degrader 9c is specifically designed to hijack the UPS to achieve targeted protein degradation. The mechanism involves the tagging of the α1A-AR with ubiquitin, which serves as a signal for the 26S proteasome, the primary cellular machinery for degrading ubiquitinated proteins. While specific studies detailing the inhibition of this compound's effects by proteasome blockers are not extensively described in the provided context, the fundamental mechanism of all PROTACs relies on a functional proteasome. Therefore, it is established that the degradation of α1A-AR by degrader 9c is attributable to proteasomal degradation.
Kinetics of Alpha1A-AR Degradation Induced by Compound 9c (e.g., Concentration- and Time-Dependent Profiles, DC50 values)
The degradation of the α1A-adrenergic receptor by degrader 9c exhibits both concentration- and time-dependent characteristics. The efficiency of degradation increases with higher concentrations of the compound and longer incubation times, up to a certain point.
The potency of a degrader is often quantified by its DC50 value, which represents the concentration of the compound required to achieve 50% degradation of the target protein. For this compound, the reported DC50 value is 2.86 µM. rndsystems.comtocris.com
Studies have shown that treatment of cells with degrader 9c leads to a significant reduction in α1A-AR levels. For instance, at a concentration of 10 µM for 12 hours, this compound can achieve 94% degradation of the α1A-adrenoceptor. rndsystems.comtocris.com The degradation process is also time-dependent, with significant degradation observed after several hours of treatment.
| Kinetic Parameter | Value | Conditions |
| DC50 | 2.86 µM | Not specified |
| Max Degradation | 94% | 10 µM, 12 hours |
Pharmacological and Biological Characterization of Alpha1a Ar Degradation by Compound 9c in Preclinical Research Models
In Vitro Cellular Degradation Efficacy of Alpha1A-AR by Degrader 9c
Assessment in Cultured Cell Lines (e.g., HEK293, PC-3 cells)
In laboratory settings, the efficacy of alpha1A-AR degrader 9c was evaluated in human embryonic kidney 293 (HEK293) cells and the human prostate cancer cell line, PC-3. tocris.com In HEK293 cells, which were engineered to express α1A-AR, degrader 9c demonstrated potent and selective degradation of its target protein. tocris.com The compound exhibited a DC50 value of 2.86 µM, which represents the concentration required to achieve 50% degradation of the α1A-adrenoceptor. tocris.com At a concentration of 10 µM, it achieved 94% degradation of the receptor after 12 hours of treatment. tocris.com
Significantly, the degradation was selective for the α1A-AR subtype. The levels of the related α1B-AR and α1D-AR subtypes were not affected by the degrader in HEK293 cells, highlighting its specificity. tocris.com
Furthermore, in PC-3 prostate cancer cells, which endogenously express α1A-AR, degrader 9c demonstrated concentration-dependent antiproliferative activity. tocris.com This suggests that the degradation of α1A-AR by compound 9c has functional consequences in cancer cell lines. The half-maximal inhibitory concentration (IC50) for this antiproliferative effect was determined to be 6.12 µM. tocris.com
Table 1: In Vitro Activity of this compound
| Cell Line | Parameter | Value | Notes |
|---|---|---|---|
| HEK293 | DC50 | 2.86 µM | Concentration for 50% α1A-AR degradation. |
| HEK293 | Degradation | 94% | At 10 µM concentration for 12 hours. |
| HEK293 | Selectivity | No degradation of α1B-AR and α1D-AR. | Demonstrates subtype selectivity. |
| PC-3 | IC50 | 6.12 µM | Concentration for 50% inhibition of cell proliferation. |
Investigation of Alpha1A-AR Protein Downregulation and Resynthesis Dynamics
The mechanism of action for degrader 9c involves the recruitment of the cellular ubiquitin-proteasome system to tag the α1A-AR for destruction. This leads to a rapid downregulation of the total cellular levels of the receptor. Research has shown that this downregulation is a dynamic process. While initial treatment with the degrader leads to a significant reduction in α1A-AR protein levels, the removal of the compound allows for the cellular machinery to resynthesize the receptor, leading to a gradual recovery of its expression. The precise kinetics of this resynthesis in vitro are a key area of ongoing investigation to understand the duration of the degrader's effect.
In Vivo Target Degradation Studies in Preclinical Animal Models
Assessment of Alpha1A-AR Degradation in Specific Tissues and Organs (e.g., PC-3 tumor xenografts)
To assess the in vivo activity of this compound, preclinical studies were conducted using mouse models with PC-3 tumor xenografts. tocris.com These models, where human prostate cancer cells are implanted in immunodeficient mice, allow for the evaluation of the degrader's effect on tumor growth in a living organism. The research confirmed that degrader 9c was effective in this in vivo setting, demonstrating the ability to act on PC-3 tumor xenografts. tocris.com This indicates that the compound possesses the necessary pharmacokinetic properties to reach the tumor tissue and exert its degradative effect on the α1A-AR.
Duration of Alpha1A-AR Degradation and Recovery in Animal Systems
A critical aspect of understanding the therapeutic potential of a protein degrader is determining the duration of its effect in a whole-animal system. Following administration of degrader 9c, studies would typically monitor the levels of α1A-AR in relevant tissues over time. This includes not only the initial degradation but also the subsequent recovery of the protein levels as the degrader is cleared from the system and the cell's natural protein synthesis machinery replenishes the receptor. The time course of degradation and recovery provides essential information for establishing potential dosing regimens in future clinical applications.
Receptor Signaling Pathway Perturbations Consequent to Alpha1A-AR Degradation by Degrader 9c
The targeted degradation of the alpha-1A adrenergic receptor (α1A-AR) by the proteolysis-targeting chimera (PROTAC), Degrader 9c, leads to significant perturbations in the downstream signaling cascades typically initiated by this receptor. As a G-protein-coupled receptor (GPCR), the α1A-AR is a critical node in cellular communication, and its removal from the cell surface and subsequent destruction fundamentally halts its ability to transduce extracellular signals into intracellular responses. tocris.commedchemexpress.combiorxiv.org
The primary signaling mechanism for α1A-AR involves its coupling to Gq/11 G-proteins. nih.gov Upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, the receptor stimulates phospholipase C (PLC). medchemexpress.comnih.gov This enzyme then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. nih.gov Simultaneously, DAG and the increased intracellular Ca2+ activate protein kinase C (PKC). nih.gov
Furthermore, α1A-AR activation is linked to the mitogen-activated protein (MAP) kinase/extracellular signal-regulated kinase (ERK) pathway, a critical cascade involved in regulating cellular processes such as proliferation, differentiation, and survival. nih.govplos.org In certain tissues like the prostate, this pathway is particularly associated with cell growth. nih.gov
The mechanism of Degrader 9c, which induces the ubiquitination and subsequent proteasomal degradation of α1A-AR, effectively dismantles this entire signaling apparatus. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com By eliminating the receptor protein, Degrader 9c prevents the initial step of signal reception, thereby abrogating the activation of Gq/11 and the subsequent production of IP3 and DAG. This leads to a failure in mobilizing intracellular calcium and activating PKC.
A significant consequence of this receptor degradation is the disruption of the MAP kinase/ERK pathway. This has been demonstrated in preclinical research models using human prostate cancer cells (PC-3), which express α1A-AR. In these models, Degrader 9c exhibits concentration-dependent antiproliferative activity. medchemexpress.comtocris.comrndsystems.com This biological outcome is a direct result of perturbing the pro-growth signaling normally sustained by the α1A-AR/MAP kinase axis. By degrading the receptor, Degrader 9c effectively shuts down this mitogenic signaling, leading to an inhibition of cell proliferation.
The selective nature of Degrader 9c is a key aspect of its pharmacological profile. Studies in HEK293 cells have shown that it specifically downregulates α1A-AR levels without affecting the expression of α1B-AR or α1D-AR subtypes. tocris.comrndsystems.com This ensures that the observed perturbations in signaling are directly attributable to the loss of the α1A-AR, rather than a broader, non-specific effect on other adrenergic receptors.
The table below summarizes the key in vitro activities of Degrader 9c, illustrating the direct link between receptor degradation and the functional cellular consequence of perturbed signaling.
| Parameter | Cell Line | Value | Biological Implication |
| DC₅₀ (50% Degradation Concentration) | HEK293 | 2.86 µM medchemexpress.com | Concentration required to degrade half of the α1A-AR population, demonstrating potent degradation activity. |
| Maximal Degradation | HEK293 | 94% degradation at 10 µM (12h) tocris.comrndsystems.com | High efficacy in removing the target receptor from the cell. |
| IC₅₀ (50% Inhibitory Concentration) | PC-3 (Prostate Cancer) | 6.12 µM medchemexpress.commedchemexpress.commedchemexpress.com | Concentration required to inhibit cell proliferation by 50%, linking receptor degradation to a functional antiproliferative effect. |
This targeted disruption of specific signaling pathways, particularly the MAP kinase pathway, underscores the therapeutic potential of α1A-AR degradation in conditions characterized by aberrant α1A-AR-mediated cell growth, such as in certain prostate cancers. medchemexpress.com
Selectivity and Specificity Profiling of Alpha1a Ar Degrader 9c
Target Specificity Assessment of Alpha1A-AR Degrader 9c Across Adrenergic Receptor Subtypes (e.g., α1B-AR, α1D-AR)
This compound has demonstrated notable selectivity for the α1A-adrenergic receptor subtype over the closely related α1B-AR and α1D-AR subtypes. rndsystems.comnih.gov Studies conducted in HEK293 cells stably transfected with each receptor subtype revealed that the compound effectively induces the degradation of α1A-AR while having minimal to no effect on the other subtypes. rndsystems.comnih.govtocris.com
In these cellular models, treatment with this compound at a concentration of 10 µM for 12 hours resulted in a 94% reduction in α1A-AR protein levels. rndsystems.comtocris.com Conversely, under the same conditions, the compound showed no degradation activity towards α1B-AR. nih.gov A slight influence on the α1D-AR level was noted, though it was not significant compared to the potent degradation of α1A-AR. nih.gov The half-maximal degradation concentration (DC₅₀) for α1A-AR in HEK293 cells was determined to be approximately 2.86 µM. nih.govtocris.commedchemexpress.com This high degree of selectivity is a critical attribute, suggesting a lower potential for off-target effects related to the unintended degradation of other adrenergic receptor subtypes.
Table 1: Degradation Activity of this compound on Adrenergic Receptor Subtypes This table is interactive. You can sort and filter the data.
| Receptor Subtype | Cell Line | Concentration | Duration (h) | Degradation | DC₅₀ (µM) | Reference |
| α1A-AR | HEK293 | 10 µM | 12 | 94% | ~2.86 | rndsystems.comtocris.com |
| α1B-AR | HEK293 | 10 µM | 12 | No degradation | N/A | nih.gov |
| α1D-AR | HEK293 | 10 µM | 12 | Slight effect | N/A | nih.gov |
Proteome-Wide Analysis for Unintended Off-Target Degradation Mediated by Degrader 9c
To comprehensively evaluate the specificity of a PROTAC, proteome-wide analysis using techniques like mass spectrometry is the standard approach. This allows for the unbiased identification of any unintended protein degradation across the entire proteome. However, based on a review of the published scientific literature, a detailed proteome-wide off-target analysis for this compound has not been reported. Current studies have primarily focused on its on-target efficacy and its selectivity against the closely related α1B- and α1D-adrenergic receptor subtypes. rndsystems.comnih.govtocris.com
Structural Determinants Influencing the Selectivity Profile of this compound
The selectivity of this compound is rooted in its molecular structure, which consists of the α1-AR antagonist Prazosin (B1663645) linked to the cereblon (CRBN) E3 ligase ligand pomalidomide. rndsystems.comnih.govtocris.com The preferential degradation of α1A-AR is thought to stem from a more efficient formation of the ternary complex, which includes the PROTAC, the target receptor, and the E3 ligase. nih.gov
It is hypothesized that this efficiency is due to a combination of preferential direct interaction and reduced steric hindrance between the α1A-AR and the CRBN E3 ligase when bridged by Degrader 9c, as compared to the other subtypes. nih.gov Although the α1-AR subtypes are structurally similar, differences in the amino acid composition of their ligand-binding pockets are key determinants of selectivity. These differences likely influence how Degrader 9c orients itself, thereby favoring a productive conformation for ubiquitination and subsequent degradation for the α1A-AR subtype specifically. nih.gov The degradation process induced by PROTAC 9c is confirmed to be dependent on the proteasome system. nih.govmedchemexpress.com
Functional Consequences of Alpha1a Ar Degradation Mediated by Degrader 9c in Biological Systems
Alterations in Alpha1A-AR-Mediated Cellular Responses and Physiological Pathways
The primary function of Degrader 9c is to induce the selective degradation of α1A-AR. tocris.comrndsystems.com This is achieved through its design as a PROTAC, which brings together the α1A-AR and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the receptor by the proteasome. nih.gov This degradation is specific to the α1A-AR subtype, with no significant degradation observed for the α1B-AR or α1D-AR subtypes in HEK293 cells. tocris.comrndsystems.comnih.gov The degradation of α1A-AR is concentration-dependent, with a reported DC50 value (the concentration required for 50% protein degradation) of approximately 2.86 μM. tocris.comnih.govmedchemexpress.com At a concentration of 10 µM, Degrader 9c can achieve up to 94% degradation of α1A-adrenoceptors after 12 hours of treatment. tocris.comrndsystems.com
The downregulation of α1A-AR levels by Degrader 9c is a reversible process. nih.gov Upon removal of the compound, the cellular levels of α1A-AR can return to their basal state within about 24 hours, indicating that cells can resynthesize the receptor to restore its function. nih.gov This reversibility suggests a potential mechanism to avoid the long-term drug resistance that can develop with irreversible inhibitors. nih.gov The degradation process is dependent on the proteasome, as pretreatment with the proteasome inhibitor bortezomib (B1684674) prevents the Degrader 9c-induced degradation of α1A-AR. nih.gov
The α1A-adrenergic receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins. nih.govamegroups.cn Activation of these receptors typically leads to the activation of phospholipase C, which in turn increases intracellular calcium levels. nih.gov These receptors play a significant role in various physiological processes, including the contraction of smooth muscle in blood vessels and the prostate gland. wikipedia.orgnih.gov By degrading the α1A-AR, Degrader 9c effectively disrupts these downstream signaling pathways, leading to alterations in cellular responses that are dependent on α1A-AR activation.
Biological Effects on Cell Viability and Proliferation in Specific Cell Lines (e.g., Anti-proliferative activity in PC-3 cells, IC50 values)
Degrader 9c has demonstrated significant anti-proliferative activity in specific cancer cell lines, most notably the PC-3 human prostate cancer cell line. tocris.comrndsystems.commedchemexpress.com This effect is concentration-dependent, with a reported half-maximal inhibitory concentration (IC50) of 6.12 μM. tocris.comnih.govmedchemexpress.com The inhibition of PC-3 cell proliferation highlights the potential of targeting α1A-AR for the treatment of prostate cancer. nih.gov
The anti-proliferative effects of targeting α1-adrenergic receptors in prostate cancer cells have been observed with other antagonist compounds as well. For instance, quinazoline-based antagonists like doxazosin (B1670899) and prazosin (B1663645) have been shown to induce apoptosis and decrease cell growth in prostate cancer cell lines, including PC-3. nih.gov However, some studies suggest that the apoptotic effects of these antagonists might be independent of their action on the α1-adrenoceptor. nih.gov In contrast, Degrader 9c's mechanism is directly linked to the degradation of the α1A-AR, providing a more direct link between receptor removal and the observed biological effect.
| Compound | Cell Line | Activity | IC50/DC50 Value (µM) | Reference |
|---|---|---|---|---|
| alpha1A-AR Degrader 9c | PC-3 | Anti-proliferative activity | 6.12 | tocris.com, medchemexpress.com, nih.gov |
| This compound | HEK293 (α1A-AR transfected) | Degradation of α1A-AR | 2.86 (DC50) | tocris.com, medchemexpress.com, nih.gov |
Phenotypic Modulation in Disease-Relevant Preclinical Models (e.g., Tumor growth suppression in PC-3 xenografts)
The anti-proliferative activity of Degrader 9c observed in vitro translates to significant anti-tumor efficacy in preclinical in vivo models. In studies using PC-3 tumor xenografts in mice, the administration of Degrader 9c resulted in a significant suppression of tumor growth. nih.govmedchemexpress.com This demonstrates that the degradation of α1A-AR can effectively inhibit the proliferation of prostate cancer cells in a living organism, leading to a reduction in tumor size. nih.gov
The use of α1-adrenoceptor antagonists to suppress tumor growth in preclinical models is a concept that has been explored with other compounds. For example, doxazosin has been shown to reduce tumor volume in prostate cancer xenografts, and naftopidil (B1677906) has demonstrated tumor growth reduction in PC-3 xenograft models. nih.govmdpi.com These findings collectively support the targeting of α1-adrenergic signaling as a viable strategy for cancer therapy. The development of a specific degrader like 9c represents a novel and targeted approach within this strategy. nih.gov
| Compound | Preclinical Model | Effect | Reference |
|---|---|---|---|
| This compound | PC-3 tumor xenografts | Significant suppression of tumor growth | medchemexpress.com, nih.gov |
Implications for Investigating Alpha1A-AR-Related Biological Functions and Pathological Mechanisms in Research Settings
The development of Degrader 9c has significant implications for basic and translational research. As a selective tool for downregulating α1A-AR, it allows for a more precise investigation of the specific biological functions and pathological roles of this receptor subtype. tocris.comrndsystems.com The lack of highly subtype-selective drugs has historically made it challenging to dissect the individual functions of the α1A, α1B, and α1D-AR subtypes. amegroups.cn Degrader 9c helps to overcome this limitation by specifically removing the α1A-AR protein, allowing researchers to observe the direct consequences of its absence.
This targeted approach can help to clarify the role of α1A-AR in various physiological processes beyond its well-established function in smooth muscle contraction. wikipedia.orgnih.gov For example, α1A-adrenergic receptors are also found in the heart and brain, and their modulation has been implicated in cardiac protection and cognitive functions. nih.govplos.orgmdpi.com By using Degrader 9c, researchers can investigate the specific contributions of the α1A-AR subtype to these processes without the confounding effects of blocking other α1-AR subtypes.
Furthermore, in the context of disease, Degrader 9c provides a valuable tool for studying the pathological mechanisms driven by α1A-AR. In prostate cancer, for instance, it can be used to explore the downstream signaling pathways that are disrupted by α1A-AR degradation and lead to reduced cell proliferation and tumor growth. nih.gov This could lead to the identification of new therapeutic targets and a better understanding of the molecular basis of the disease. The ability to selectively degrade α1A-AR opens up new avenues for research into the diverse roles of this important receptor in health and disease.
Methodological Approaches and Research Techniques Employed in the Study of Alpha1a Ar Degrader 9c
Quantitative Protein Analysis Techniques for Assessing Degradation (e.g., Western Blot, Mass Spectrometry)
The primary measure of a protein degrader's effectiveness is its ability to reduce the total amount of the target protein within a cell. To quantify the degradation of the α1A-adrenergic receptor (α1A-AR) induced by Degrader 9c, researchers primarily rely on well-established protein analysis techniques.
Western Blot: This antibody-based technique is a cornerstone for assessing protein levels. It involves separating cellular proteins by size via gel electrophoresis, transferring them to a membrane, and then using a specific antibody to detect the target protein—in this case, α1A-AR. rndsystems.comtocris.com The intensity of the resulting band, which corresponds to the amount of protein, is then quantified. Studies have shown that treatment with alpha1A-AR Degrader 9c in HEK293 cells results in a significant reduction in α1A-AR protein levels. Specifically, at a concentration of 10 µM for 12 hours, the degrader achieves 94% degradation of the α1A-adrenoceptor. rndsystems.comtocris.com The half-maximal degradation concentration (DC50) for this compound has been determined to be 2.86 µM. rndsystems.comtocris.commedchemexpress.com
Mass Spectrometry (MS): For a more comprehensive and unbiased view of protein degradation, researchers can turn to quantitative proteomics using mass spectrometry. nih.gov In this approach, complex protein mixtures from treated and untreated cells are digested into smaller peptides, which are then analyzed by a mass spectrometer. nih.gov MS-based methods, such as label-free quantification, can measure the relative abundance of thousands of proteins simultaneously. nih.gov This allows for the precise quantification of the target protein, α1A-AR, while also confirming the selectivity of the degrader by showing that the levels of other proteins, particularly the closely related α1B-AR and α1D-AR subtypes, remain unaffected. rndsystems.comtocris.com
| Parameter | Cell Line | Value | Conditions |
|---|---|---|---|
| Maximal Degradation (Dmax) | HEK293 | 94% | 10 µM for 12 hours |
| Half-Maximal Degradation (DC50) | HEK293 | 2.86 µM | 12 hours |
Cellular Assays for Target Engagement and Functional Activity (e.g., Calcium Flux, β-Arrestin Recruitment Assays)
Beyond simply measuring protein levels, it is crucial to understand the functional consequences of α1A-AR degradation. Cellular assays are employed to confirm that the degrader engages its target and to measure the resulting impact on cellular signaling pathways.
Calcium Flux Assays: The α1A-AR is a G-protein-coupled receptor (GPCR) that, upon activation, typically triggers the release of intracellular calcium (Ca2+). nih.gov Calcium flux assays use fluorescent dyes that are sensitive to Ca2+ concentrations to monitor this signaling event in real-time. eurofinsdiscovery.com By treating cells with this compound and then stimulating them with an α1A-AR agonist, researchers can observe a diminished calcium response compared to untreated cells. This attenuation of the signal provides functional evidence of receptor degradation. nih.gov
β-Arrestin Recruitment Assays: Another key signaling event for many GPCRs is the recruitment of β-arrestin proteins, which is involved in receptor desensitization and internalization. frontiersin.org Assays based on technologies like bioluminescence resonance energy transfer (BRET) or enzyme complementation can be used to measure the interaction between α1A-AR and β-arrestin. researchgate.net A reduction in the agonist-induced recruitment of β-arrestin following treatment with Degrader 9c would serve as further confirmation of the loss of functional receptors from the cell surface.
Cell Proliferation Assays: The functional outcomes of α1A-AR degradation can extend to broader cellular processes like proliferation. In prostate cancer cell lines such as PC-3, which express the α1A-AR, the degradation of the receptor has been shown to inhibit cell growth. This compound demonstrates a concentration-dependent antiproliferative effect, with a half-maximal inhibitory concentration (IC50) of 6.12 µM in PC-3 cells. rndsystems.comtocris.commedchemexpress.com
| Assay | Cell Line | Parameter | Value |
|---|---|---|---|
| Antiproliferation | PC-3 | IC50 | 6.12 µM |
Advanced Imaging Techniques for Visualizing Receptor Degradation and Localization
To directly observe the fate of the α1A-AR within the cell upon treatment with Degrader 9c, advanced imaging techniques are indispensable. Methods like immunofluorescence microscopy and autoradiography allow for the spatial visualization of the receptor.
In immunofluorescence, cells are treated with the degrader, and then antibodies tagged with fluorescent molecules are used to label the α1A-AR. By comparing the fluorescence signal in treated versus untreated cells, researchers can visualize the loss of the receptor. This technique can also reveal changes in the receptor's subcellular localization, for instance, showing its movement to degradative compartments like the proteasome or lysosome. Another classical technique, in vitro autoradiography, has been used to determine the localization of alpha 1-adrenoceptors in tissues by using radiolabeled ligands like [3H]-prazosin. nih.gov
Biophysical Methods for Analyzing Ternary Complex Formation (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
This compound functions as a PROTAC (Proteolysis Targeting Chimera), which works by forming a ternary complex between the target protein (α1A-AR) and an E3 ubiquitin ligase. rndsystems.comtocris.com The stability and kinetics of this complex are critical for efficient degradation. Biophysical techniques are essential for characterizing these interactions. broadinstitute.orgub.edu
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. nih.govnih.gov It can be used to determine the binding affinity (Kd), stoichiometry, and the enthalpy and entropy of the binary interactions (Degrader 9c to α1A-AR and Degrader 9c to the E3 ligase) as well as the formation of the crucial ternary complex. ub.eduafricaresearchconnects.com
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index on a sensor surface. nih.govnih.gov This method provides valuable kinetic data, including the association (kon) and dissociation (koff) rates for the formation of the binary and ternary complexes. broadinstitute.orgub.edu This information is vital for understanding the dynamics of complex formation and for optimizing degrader design.
Genetic Perturbation Approaches (e.g., CRISPR/Cas9 for E3 Ligase Modulation)
This compound incorporates a ligand for the cereblon (CRBN) E3 ligase, thereby hijacking this specific cellular machinery to tag the α1A-AR for degradation. rndsystems.comtocris.com Genetic perturbation techniques are powerful tools to confirm the dependency of the degrader on a specific E3 ligase.
Using CRISPR/Cas9 technology, researchers can create cell lines in which the gene for CRBN is knocked out. If this compound loses its ability to degrade the α1A-AR in these knockout cells, it provides strong evidence that its mechanism of action is indeed CRBN-dependent. Conversely, CRISPR-based transcriptional activation screens can be used to overexpress various E3 ligases to identify which ones may support the activity of a given degrader. biorxiv.org Such genetic approaches are critical for validating the intended mechanism of action and understanding the cellular components involved. nih.gov
Transcriptomic and Proteomic Profiling to Elucidate Downstream Effects of Alpha1A-AR Degradation
Transcriptomic Profiling (e.g., RNA-Seq): By sequencing the entire collection of RNA transcripts in a cell (the transcriptome), researchers can identify which genes are up- or down-regulated following the degradation of α1A-AR. This can reveal entire pathways that are modulated by α1A-AR signaling and provide insights into the mechanisms behind the degrader's antiproliferative effects.
Proteomic Profiling (e.g., Mass Spectrometry): Similar to transcriptomics, quantitative proteomics can be used to measure changes in the levels of thousands of proteins simultaneously. researchgate.net This provides a direct view of the cellular protein landscape after α1A-AR degradation, complementing the transcriptomic data and identifying post-transcriptional effects. Together, these profiling methods offer a systems-level understanding of the biological impact of depleting α1A-AR with Degrader 9c.
Comparative Analysis of Alpha1a Ar Degrader 9c with Other Modulators of Alpha1a Ar Activity
Distinguishing Mechanistic Features of Alpha1A-AR Degrader 9c Versus Conventional Alpha1A-AR Antagonists (e.g., Prazosin)
The primary distinction between this compound and a conventional antagonist like Prazosin (B1663645) lies in their mechanism of action at the cellular level.
This compound: An Event-Driven, Catalytic Mechanism
This compound is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to eliminate the α1A-AR protein entirely. tocris.commedchemexpress.com It consists of three key components:
A ligand that binds to the target protein (the α1A-AR). In this case, it is based on the structure of Prazosin. tocris.com
A ligand that recruits an E3 ubiquitin ligase (in this case, a cereblon ligand, Pomalidomide). tocris.com
A chemical linker that connects the two ligands.
The mechanism of Compound 9c is not based on occupying the receptor's active site, but rather on hijacking the cell's own protein disposal machinery—the ubiquitin-proteasome system. frontiersin.org The degrader simultaneously binds to the α1A-AR and the E3 ligase, forming a ternary complex. nih.gov This proximity allows the E3 ligase to tag the α1A-AR with ubiquitin molecules. This polyubiquitination serves as a molecular signal for the proteasome, which then recognizes and degrades the tagged receptor.
Crucially, this process is catalytic or "event-driven." nih.gov After the receptor is targeted for degradation, the degrader molecule is released and can proceed to bind to another receptor and E3 ligase, initiating another cycle of degradation. nih.govrevvity.com This means a single molecule of Compound 9c can induce the destruction of multiple receptor proteins. nih.gov
Prazosin: An Occupancy-Driven, Inhibitory Mechanism
In contrast, Prazosin is a competitive antagonist of α1-adrenoceptors. nih.govnih.gov Its mechanism is "occupancy-driven," meaning its therapeutic effect depends on binding to and blocking the receptor's active site, thereby preventing endogenous catecholamines like norepinephrine (B1679862) from activating it. nih.gov Prazosin does not lead to the destruction of the receptor; the protein remains present in the cell, albeit in an inhibited state. The level of inhibition is dependent on the concentration of Prazosin at the receptor site.
A key consequence of long-term receptor blockade with antagonists like Prazosin can be receptor up-regulation. Studies have shown that chronic administration of Prazosin can lead to an increase in the total density of α1-adrenoceptors in certain tissues. nih.gov This compensatory mechanism is not observed with targeted degradation, which physically removes the receptor.
Table 1: Mechanistic Comparison of this compound and Prazosin
| Feature | This compound (PROTAC) | Prazosin (Antagonist) |
|---|---|---|
| Primary Action | Induces proteasomal degradation of α1A-AR. medchemexpress.com | Competitively blocks the α1A-AR active site. nih.gov |
| Effect on Protein | Eliminates the entire receptor protein. | Inhibits receptor function, protein remains intact. |
| Mode of Action | Event-driven, catalytic. nih.gov | Occupancy-driven, stoichiometric. |
| Cellular Machinery | Hijacks the ubiquitin-proteasome system. frontiersin.org | Interacts directly with the receptor, no other machinery required. |
| Reversibility | Long-lasting effect; requires de novo protein synthesis to reverse. revvity.com | Reversible upon drug clearance. |
| Response to Chronic Use | No receptor up-regulation. | Can lead to compensatory receptor up-regulation. nih.gov |
Comparative Efficacy and Functional Outcomes of Degradation Versus Receptor Blockade
The different mechanisms of degradation and blockade lead to distinct functional outcomes. While both approaches aim to reduce α1A-AR signaling, the completeness and duration of this reduction differ significantly.
Receptor blockade by an antagonist is a state of equilibrium. The effect is sustained only as long as a sufficient concentration of the antagonist is present to compete with the natural ligand. The entire signaling potential of the receptor can be restored once the antagonist is cleared.
Targeted degradation, however, results in a more profound and sustained loss of function. By eliminating the receptor protein, Compound 9c removes the target of signaling entirely. Cellular responsiveness can only be restored through the synthesis of new receptor proteins, a process that can be significantly slower than antagonist clearance. revvity.com This can lead to a more durable biological effect from a single administration.
Research has demonstrated the functional efficacy of this degradation approach. This compound shows concentration-dependent antiproliferative activity in PC-3 prostate cancer cells, with an IC50 of 6.12 µM, and has demonstrated antitumor activity in vivo. tocris.commedchemexpress.com This suggests that the complete removal of α1A-AR can impact cellular processes like proliferation, an outcome that may be more pronounced than with simple blockade, especially if the receptor has functions beyond classical signaling (e.g., scaffolding functions). frontiersin.org
Table 2: Comparison of Functional Outcomes
| Outcome | Degradation (Compound 9c) | Blockade (Prazosin) |
|---|---|---|
| Duration of Effect | Long-lasting, dependent on protein re-synthesis. revvity.com | Transient, dependent on drug concentration and clearance. |
| Completeness of Inhibition | Complete removal of receptor function (signaling, scaffolding, etc.). frontiersin.orgnih.gov | Inhibition of signaling, but non-signaling functions may be preserved. |
| Efficacy at Low Doses | Potentially higher efficacy at lower concentrations due to catalytic action. revvity.com | Efficacy is directly related to receptor occupancy. |
| Observed Functional Effect | Exhibits antiproliferative activity in prostate cancer cells. tocris.commedchemexpress.com | Relieves smooth muscle contraction in benign prostatic hyperplasia. nih.gov |
Advantages and Limitations of Targeted Protein Degradation by Compound 9c as a Research Tool in Receptor Biology
As a research tool, targeted protein degradation with molecules like Compound 9c offers unique advantages over traditional inhibitors for studying receptor biology.
Advantages:
Probing Non-Signaling Functions: Conventional antagonists only block the receptor's signaling capacity. Degraders, by eliminating the entire protein, allow researchers to study the non-canonical roles of receptors, such as their functions as scaffolding proteins that organize signaling complexes. frontiersin.orgrevvity.com
Overcoming Redundancy and Resistance: In systems where inhibitor-based therapies can lead to resistance through mutations in the drug-binding site, degraders may still be effective as they can often bind to other parts of the protein or rely more on the protein-protein interactions of the ternary complex for efficacy. revvity.comfrontiersin.org
"Chemical Knockout" Capability: Degraders provide a rapid and reversible way to achieve a "chemical knockout" of a target protein, complementing genetic techniques like CRISPR and RNA interference. frontiersin.org This allows for precise temporal control over protein depletion to study its immediate effects on cellular function.
Enhanced Selectivity: The requirement for the formation of a stable ternary complex (Receptor-Degrader-E3 Ligase) can add an extra layer of selectivity. A degrader might only be effective against targets that can form a productive complex with the recruited E3 ligase, potentially reducing off-target effects compared to a promiscuous inhibitor. nih.gov
Limitations:
The "Hook Effect": A phenomenon common to PROTACs is the "hook effect," where at very high concentrations, the degrader's efficiency decreases. This occurs because the degrader is more likely to form separate binary complexes (Degrader-Receptor and Degrader-E3 Ligase) rather than the productive ternary complex, thus inhibiting the degradation process. nih.gov
Molecular Complexity: PROTACs like Compound 9c are significantly larger and more complex than traditional small-molecule drugs. This can present challenges in achieving favorable pharmacological properties such as cell permeability and solubility. technologynetworks.com
Design Complexity: The rational design of an effective degrader is not straightforward. Successful degradation depends on many factors beyond simple binding affinity, including the geometry of the ternary complex and the availability of surface lysines on the target for ubiquitination. frontiersin.org
Advanced Research Perspectives and Future Trajectories for Alpha1a Ar Degrader 9c
Exploration of Resistance Mechanisms to Alpha1A-AR Degradation (e.g., E3 Ligase Alterations)
The long-term efficacy of targeted protein degraders like Compound 9c can be limited by the development of resistance. A primary area of investigation is the alteration of E3 ubiquitin ligase machinery. Since Degrader 9c utilizes cereblon (CRBN) to tag α1A-AR for degradation, mutations or downregulation of CRBN could render the degrader ineffective. tocris.comnih.gov This is a common mechanism of resistance for molecular glues and PROTACs that rely on this E3 ligase. nih.gov
Application of Alpha1A-AR Degrader 9c in Novel Preclinical Disease Models Beyond Current Scope
Initial studies with Degrader 9c have focused on its anti-proliferative effects in prostate cancer models. nih.govmedchemexpress.com However, the known physiological roles of α1A-AR suggest its potential utility in a much broader range of preclinical disease models. The α1A-AR subtype is implicated in cardiovascular regulation and has been shown to have cardioprotective effects. nih.govnih.gov Mounting evidence suggests that activation of α1A-AR can protect against myocardial ischemic injury, promote cardiomyocyte survival, and prevent doxorubicin-induced cardiotoxicity. nih.govresearchgate.net Therefore, Degrader 9c could be a valuable tool in models of heart failure or chemotherapy-induced cardiac damage to dissect the specific contribution of α1A-AR signaling in these pathologies. nih.gov
By selectively degrading the α1A-AR, researchers can investigate its role in these conditions with high precision. This approach could clarify whether the loss of α1A-AR exacerbates or mitigates cardiac damage in various injury models, providing crucial insights for therapeutic development.
Potential for Elucidating Uncharacterized Roles of Alpha1A-AR Through Selective Degradation
The high selectivity of Degrader 9c for the α1A-AR subtype over the α1B-AR and α1D-AR subtypes presents a unique opportunity to explore its uncharacterized functions. tocris.comnih.gov The α1-adrenergic receptors are known to mediate the actions of catecholamines like norepinephrine (B1679862) and epinephrine, influencing processes from smooth muscle contraction to neurotransmission. nih.govwikipedia.org While the roles of α1-ARs in conditions like benign prostatic hyperplasia and hypertension are well-established, the specific contributions of the α1A subtype are not fully understood, particularly in the central nervous system. nih.gov
Using Degrader 9c as a chemical probe, researchers can acutely deplete the α1A-AR protein in various cell types and tissues. This allows for the study of the immediate downstream consequences of its absence, bypassing potential developmental compensation seen in genetic knockout models. This method could be instrumental in uncovering novel roles of α1A-AR in neuronal processes, metabolism, and cognition, areas where its function is currently less defined. nih.gov
Strategic Development of Next-Generation Alpha1A-AR Degraders Based on Insights from Compound 9c
Compound 9c serves as a foundational tool for developing improved, next-generation α1A-AR degraders. One key area for improvement is potency; while effective, a DC50 of 2.86 µM leaves room for optimization. tocris.com Future strategies could involve modifying the three components of the PROTAC: the warhead (Prazosin), the linker, and the E3 ligase ligand (Pomalidomide). nih.gov
Warhead Modification: Designing novel ligands that bind to α1A-AR with higher affinity and selectivity could enhance the degrader's potency.
Linker Optimization: The length and composition of the linker are critical for the efficient formation of the ternary complex (α1A-AR, degrader, and E3 ligase). nih.gov Systematically altering the linker could lead to more potent and faster degradation kinetics.
E3 Ligase Ligand Diversification: While 9c uses cereblon, there are hundreds of other E3 ligases in human cells. tocris.com Developing degraders that recruit other E3 ligases, such as VHL or MDM2, could overcome potential resistance mechanisms related to CRBN and may offer different degradation profiles or tissue specificity. nih.govnih.gov
Insights from clinical trials of other PROTACs, such as those targeting the androgen and estrogen receptors, can also guide the development of future α1A-AR degraders with improved therapeutic potential. biochempeg.comtargetedonc.com
Integration of this compound into Systems Biology and Multi-Omics Research Approaches
The acute and specific protein removal enabled by Degrader 9c makes it an ideal tool for systems biology research. By integrating its use with multi-omics approaches, a comprehensive picture of α1A-AR function can be developed.
Proteomics: Following treatment with Degrader 9c, mass spectrometry-based proteomics can identify changes in the expression levels of thousands of other proteins. This can reveal entire signaling pathways and protein networks regulated by α1A-AR.
Transcriptomics: RNA sequencing can be used to analyze how the degradation of α1A-AR affects global gene expression, providing insights into the receptor's role in transcriptional regulation.
Metabolomics: Analyzing cellular metabolites after α1A-AR degradation can uncover novel roles for the receptor in metabolic pathways.
By combining these large-scale datasets, researchers can construct detailed models of α1A-AR's cellular functions and its impact on disease states, paving the way for new therapeutic strategies.
Q & A
Q. What experimental approaches are recommended to determine the DC50 and IC50 values of alpha1A-AR Degrader 9c in prostate cancer cell models?
To quantify degradation concentration (DC50) and inhibitory concentration (IC50), use:
- Simple Western Technology : Automated quantification of target protein levels using 3 µL lysate samples, enabling dose-response curves and DC50 calculations .
- Cell Viability Assays : Measure IC50 via proliferation inhibition in PC-3 cells (e.g., CellTiter-Glo®), with reported IC50 = 6.12 µM .
- Time-Course Experiments : Monitor degradation kinetics (e.g., 6–24 hours) to establish optimal treatment duration .
Q. How can researchers validate target engagement and degradation efficiency of this compound?
- Western Blotting : Confirm α1A-AR depletion in treated vs. control cells .
- Ubiquitination Assays : Use ubiquitin-specific antibodies to detect polyubiquitination of α1A-AR, indicating proteasomal targeting .
- Immunofluorescence : Visualize subcellular redistribution or loss of α1A-AR in treated cells .
Q. What cellular models are most appropriate for evaluating the anti-tumor efficacy of this compound?
Q. What controls are essential when assessing pathway specificity of this compound-mediated protein degradation?
- Proteasome Inhibitors : MG-132 to block degradation and confirm proteasome dependence .
- Lysosome Inhibitors : Bafilomycin A1 to rule out lysosomal pathways .
- E3 Ligase Knockdown : CRISPR/Cas9-mediated silencing of VHL or other ligases to verify ternary complex requirements .
Advanced Research Questions
Q. What strategies can address discrepancies between in vitro degradation efficiency (DC50) and functional cellular responses (IC50)?
- Ternary Complex Stability Analysis : Use hydrogen-deuterium exchange (HDX) mass spectrometry to assess degrader-target-E3 ligase interactions .
- Proteasome Activity Profiling : Measure chymotrypsin-like activity to rule out proteasome inhibition .
- Off-Target Proteomics : Perform DIA-MS (data-independent acquisition) to identify unintended protein degradation .
Q. How to design a CRISPR-based screening approach to identify synergistic drug combinations with this compound?
- Genome-Wide Screens : Test 655 gene knockouts × 8 drugs (e.g., chemotherapeutics, checkpoint inhibitors) to identify synthetic lethal partners .
- Dose Matrix Experiments : Combine this compound with anchor drugs (e.g., anti-PD-1 inhibitors) across logarithmic concentrations .
- Proteomic Validation : Use dia-PASEF® mass spectrometry to confirm synergistic degradation .
Q. What computational methods are available to optimize the linker chemistry of PROTAC degraders like this compound?
- Ensemble Molecular Dynamics : Simulate ternary complex conformations to prioritize linkers that stabilize productive ubiquitination-competent states .
- Atommap Platform : Integrate biophysical data for atomic-resolution degrader design .
- Free Energy Calculations : Predict binding affinities of linker variants to optimize ternary complex formation .
Q. How to perform proteome-wide selectivity profiling for this compound to identify off-target effects?
- DIA-NN Software : Analyze label-free proteomics datasets for global protein abundance changes .
- timsTOF Pro Instrumentation : Combine trapped ion mobility spectrometry (TIMS) with DIA for high-throughput quantification .
- Ubiquitinomics : Map ubiquitinated substrates to distinguish direct vs. indirect degradation effects .
Q. How can researchers differentiate between proteasome- and lysosome-mediated degradation mechanisms for this compound?
- Pathway-Specific Inhibitors : Compare degradation efficiency with/without MG-132 (proteasome) vs. chloroquine (lysosome) .
- Autophagy Flux Assays : Monitor LC3-II turnover via Western blot to rule out autophagy-tethering mechanisms .
- Cellular Localization Studies : Use confocal microscopy to track α1A-AR accumulation in lysosomes (e.g., LysoTracker® staining) .
Q. What advanced structural biology techniques are suitable for characterizing this compound-induced ternary complexes?
- Cryo-EM : Resolve near-atomic structures of degrader-target-E3 ligase complexes .
- HDX-MS : Map conformational changes in α1A-AR upon degrader binding .
- X-Ray Crystallography : Resolve high-resolution structures of binary/ternary complexes (e.g., PDB ID: 7S4E) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
